molecular formula C11H12BrClN2O B2374941 (5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride CAS No. 2413376-79-9

(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride

Cat. No.: B2374941
CAS No.: 2413376-79-9
M. Wt: 303.58
InChI Key: BICWJZLKUDDQCS-UHFFFAOYSA-N
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Description

“(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride” is a complex organic compound. It contains a pyrazole ring, which is a class of five-membered heterocycles derived from the parent pyrazole . The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . The presence of a bromine atom can influence the reactivity of the compound, impacting the synthetic strategies.


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyrazole and bromophenyl groups. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . Substituents in 3,5-disubstituted pyrazoles were shown to compete for a specific position, owing to electronic, spatial and/or geometric properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its structure and the presence of the pyrazole and bromophenyl groups. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of bromine is likely to increase the molecular weight and density compared to non-brominated analogs .

Scientific Research Applications

Synthesis and Structural Analysis

The title compound, C17H12BrClN2O, synthesized by oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol under mild conditions, highlights the dihedral angles formed by the pyrazole ring with bromophenyl and chlorophenyl rings (Fu-Rong Li et al., 2012).

Novel Compound Synthesis

A series of new 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives synthesized under sonication conditions in ethanol or methanol/glacial acetic acid mixture, demonstrates the versatility of pyrazole compounds in synthetic chemistry (Jorge Trilleras et al., 2013).

Biological Activities

N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, show promising herbicidal and insecticidal activities. This suggests potential agricultural applications (Baolei Wang et al., 2015).

Corrosion Inhibition

Pyrazole derivatives, specifically methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (MCPPC) and 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone (MMDPPM), have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential in materials science and engineering (M. Yadav et al., 2015).

Antibacterial Screening

Newly synthesized (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone derivatives were scanned for antibacterial activities, demonstrating the potential of pyrazole compounds in the development of new antibacterial agents (V. P. Landage et al., 2019).

Crystal Structure Elucidation

The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, a synthesized pyrazole derivative, was identified by X-ray diffraction, contributing to the understanding of molecular arrangements in solid-state chemistry (Ziqing Cao et al., 2010).

Future Directions

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Therefore, this compound could potentially be used in the synthesis of more complex compounds with pharmaceutical relevance.

Properties

IUPAC Name

[5-(3-bromophenyl)-1-methylpyrazol-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O.ClH/c1-14-11(6-10(7-15)13-14)8-3-2-4-9(12)5-8;/h2-6,15H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJZIJLRKYFTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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